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molecular formula C16H12N2O B8312014 2,6-Bis(3-pyridyl)phenol

2,6-Bis(3-pyridyl)phenol

Cat. No. B8312014
M. Wt: 248.28 g/mol
InChI Key: XFOHDBLGXGCIEH-UHFFFAOYSA-N
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Patent
US08299202B2

Procedure details

2,6-Bis(3-pyridyl)phenyl benzyl ether (16.70 g, 49.35 mmol) was dissolved in MeOH (200 mL). Argon was bubbled through this solution for 10 min to remove oxygen. Then Pd/C (500 mg 5 w %) was added, and the reaction mixture was put into the Parr-reactor and shaken for 16 hr under a hydrogen atmosphere at 80 psi. After the hydrogenation, the resulting precipitate was redissolved by heating to reflux. The hot mixture was filtered over diatomaceous earth, and the filter cake thoroughly washed with hot MeOH. Upon cooling to room temperature, the product crystallized as a white crystalline material (12.25 g, 99%). M.p.=211° C. 1H-NMR (DMSO):δ=8.74 (d, 2H), 8.55 (dd, 2H), 7.95 (dt, 2H), 7.48 (m, 2H), 7.34 (d, 2H), 7.11 (t, 1H).
Name
2,6-Bis(3-pyridyl)phenyl benzyl ether
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:14]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[CH:13][CH:12]=[CH:11][C:10]=1[C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1)C1C=CC=CC=1>CO>[N:17]1[CH:18]=[CH:19][CH:20]=[C:15]([C:14]2[CH:13]=[CH:12][CH:11]=[C:10]([C:21]3[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=3)[C:9]=2[OH:8])[CH:16]=1

Inputs

Step One
Name
2,6-Bis(3-pyridyl)phenyl benzyl ether
Quantity
16.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1C=1C=NC=CC1)C=1C=NC=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken for 16 hr under a hydrogen atmosphere at 80 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled through this solution for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to remove oxygen
ADDITION
Type
ADDITION
Details
Then Pd/C (500 mg 5 w %) was added
DISSOLUTION
Type
DISSOLUTION
Details
After the hydrogenation, the resulting precipitate was redissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating to reflux
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered over diatomaceous earth
WASH
Type
WASH
Details
the filter cake thoroughly washed with hot MeOH
CUSTOM
Type
CUSTOM
Details
the product crystallized as a white crystalline material (12.25 g, 99%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
N1=CC(=CC=C1)C1=C(C(=CC=C1)C=1C=NC=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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